molecular formula C18H23N5O3 B2439362 N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415629-14-8

N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2439362
CAS RN: 2415629-14-8
M. Wt: 357.414
InChI Key: DRUHDZUKDJXGIN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as MP-10, is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. In cancer research, N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. In neurological research, N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function, suggesting its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurological cells, N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotection and improvement of cognitive function in neurological cells, and modulation of inflammation and oxidative stress. These effects suggest that N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has potential therapeutic applications in a variety of diseases and disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide is its relatively simple synthesis method, which makes it accessible for further research. Additionally, its potential applications in both cancer and neurological research make it a versatile compound. However, one limitation of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide is its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide research, including further investigation of its mechanism of action, optimization of its synthesis method to increase bioavailability, and exploration of its potential applications in other disease areas. Additionally, the development of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide derivatives may lead to compounds with improved efficacy and reduced side effects. Overall, N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide shows promise as a potential therapeutic agent in a variety of diseases and disorders, and further research is warranted to fully understand its potential.

Synthesis Methods

The synthesis of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide involves the reaction of 3-methoxybenzaldehyde with 6-methoxypyrimidin-4-amine to form the intermediate product, which is then reacted with piperidine-1-carboxylic acid to yield the final product. The synthesis of N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide has been optimized to increase yields and purity, making it a viable option for further research.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-25-15-5-3-4-14(10-15)22-18(24)23-8-6-13(7-9-23)21-16-11-17(26-2)20-12-19-16/h3-5,10-13H,6-9H2,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUHDZUKDJXGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide

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